molecular formula C25H22Cl2N4O6 B297531 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No. B297531
M. Wt: 545.4 g/mol
InChI Key: MKAMCJZLKMEBEA-XODNFHPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, also known as DCMO-PEG2-OMe, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazones and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee has been shown to exhibit other biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This property may have potential applications in the treatment of various diseases, including arthritis and atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This property makes it a potentially useful tool for studying cancer cell biology and developing new cancer therapies. However, one limitation of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee. One area of interest is the development of new cancer therapies that incorporate this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee and to identify potential molecular targets for this compound. Finally, there is a need for more research on the potential applications of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee in the treatment of other diseases, such as arthritis and atherosclerosis.

Synthesis Methods

2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee can be synthesized using a multi-step process that involves the condensation of 2,3-dichloroaniline with 2-oxoethyl-2-(3-methoxy-4-hydroxybenzylidene) hydrazinecarboxylate, followed by the reaction with 2-methoxyphenylacetic acid. The final product is purified using column chromatography and characterized using various analytical techniques.

Scientific Research Applications

2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Molecular Formula

C25H22Cl2N4O6

Molecular Weight

545.4 g/mol

IUPAC Name

N//'-[(E)-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C25H22Cl2N4O6/c1-35-19-9-4-3-7-17(19)30-24(33)25(34)31-28-13-15-10-11-20(21(12-15)36-2)37-14-22(32)29-18-8-5-6-16(26)23(18)27/h3-13H,14H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)/b28-13+

InChI Key

MKAMCJZLKMEBEA-XODNFHPESA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC

SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC

Origin of Product

United States

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